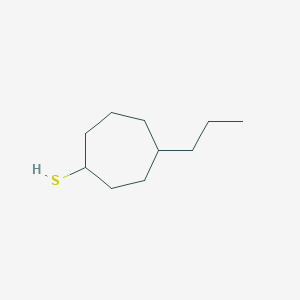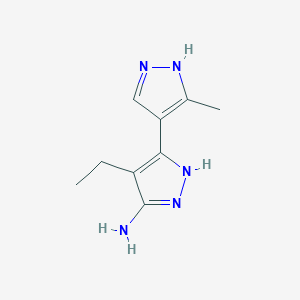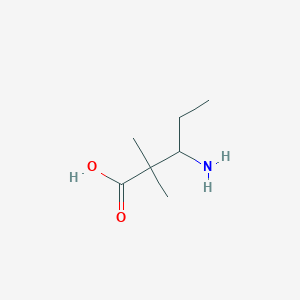
3-Amino-2,2-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-dimethylpentanoic acid, also known as γ-Methyl-L-leucine, is an amino acid derivative with the molecular formula C7H15NO2. This compound is characterized by the presence of an amino group (-NH2) attached to the third carbon of a pentanoic acid backbone, with two methyl groups attached to the second carbon. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of hydroxymethyl trimethylacetic acid as a starting material. This compound undergoes esterification, protection, and ammonolysis to yield 3-amino-2,2-dimethylpropionamide . Another method involves the reaction of 1-nitro iso-butylene with potassium cyanide, followed by reduction with iron powder under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of cyanoacetamide as a raw material. This compound is alkylated with two methyl groups, followed by catalytic hydrogenation or the addition of a reducing agent to obtain the desired product . This method is advantageous due to its cost-effectiveness, high yield, and simplicity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2,2-dimethylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The amino group (-NH2) and carboxyl group (-COOH) present in the molecule make it reactive under different conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives, such as N-alkylated or N-acylated products.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2-dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 3-Amino-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxyl group can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3,3-dimethylpentanoic acid: This compound has a similar structure but differs in the position of the amino group.
3-Amino-2,2-dimethylpropanoic acid: Another structurally related compound with a shorter carbon chain.
L-isovaline: An amino acid with a similar branched structure but different functional groups.
Uniqueness
3-Amino-2,2-dimethylpentanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its non-proteinogenic nature also sets it apart from other amino acids, making it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
3-amino-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-5(8)7(2,3)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
WCQRSICZSNMTGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)
![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)
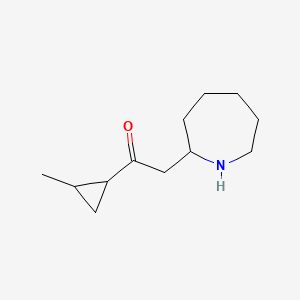
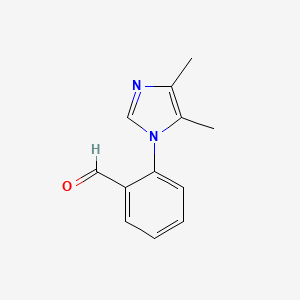

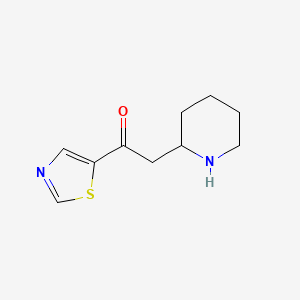

![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
